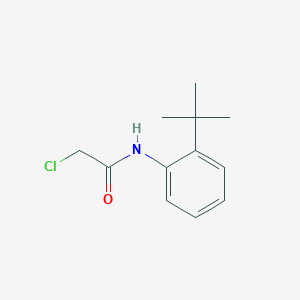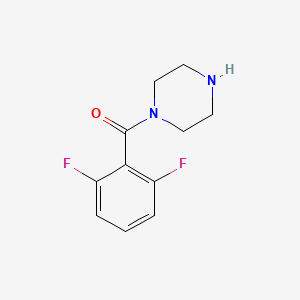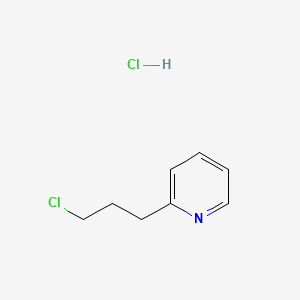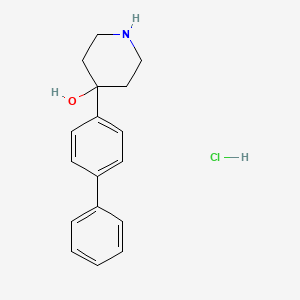
(-)-Isopulegone
描述
(-)-Isopulegone is a naturally occurring monoterpene ketone found in various essential oils, particularly in the oils of mint species. It is known for its characteristic minty aroma and is used in the flavor and fragrance industry. The compound has a chiral center, making it optically active, and the (-)-isomer is the naturally occurring form.
准备方法
Synthetic Routes and Reaction Conditions: (-)-Isopulegone can be synthesized through several methods. One common synthetic route involves the oxidation of (-)-isopulegol. This oxidation can be achieved using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (-)-pulegone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction selectively reduces the double bond in (-)-pulegone, resulting in the formation of this compound.
化学反应分析
Types of Reactions: (-)-Isopulegone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form (-)-menthone or (-)-menthol, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield (-)-isopulegol or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or halogen groups replace the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxylamine or halides can be used under acidic or basic conditions.
Major Products:
Oxidation: (-)-Menthone, (-)-menthol
Reduction: (-)-Isopulegol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(-)-Isopulegone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other compounds, including (-)-menthone and (-)-menthol. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential antimicrobial and insecticidal properties. Studies have shown that this compound exhibits activity against certain bacterial and fungal strains.
Medicine: The compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.
Industry: this compound is used in the flavor and fragrance industry due to its minty aroma. It is also used in the production of menthol and other mint-related products.
作用机制
The mechanism of action of (-)-isopulegone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission.
Receptor Binding: The compound can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Pathways: this compound may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
相似化合物的比较
- (-)-Menthone
- (-)-Pulegone
- (-)-Isopulegol
属性
IUPAC Name |
(2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANEGNSBUGDJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318152 | |
| Record name | Isopulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid, minty-woody, mildly green odour | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol and oils, miscible (in ethanol) | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.925-0.932 | |
| Record name | Isopulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29606-79-9, 17882-43-8 | |
| Record name | Isopulegone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29606-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-methyl-2-(1-methylvinyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ6120987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-isopulegone?
A1: this compound has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, identification and quantification techniques often utilize gas chromatography coupled with mass spectrometry (GC-MS) [, , , , , , , , , , , , , ] for analyzing this compound and its related compounds in essential oils.
Q3: Which plants are known to contain this compound?
A3: this compound is found in various aromatic plants, including several species of Mentha (e.g., Mentha longifolia [, , ], Mentha arvensis [, ], Mentha pulegium [, ]), Agathosma crenulata (Buchu) [], Satureja brevicalyx [], Clinopodium candidissimum [], Clinopodium ascendens [], Satureja brownei [], Satureja gilliesii [], Satureja calamintha ssp. sylvatica [], Cyclotrichium origanifolium [], Cyclotrichium niveum [], Ziziphora clinopodioides [, , ], Agastache rugosa [, ], and Nepeta pratti [].
Q4: How is (+)-cis-isopulegone biosynthesized?
A4: (+)-cis-Isopulegone is synthesized from (-)-limonene via two key enzymes: limonene-3-hydroxylase and isopiperitenol dehydrogenase []. This pathway is significant for the potential microbial production of (-)-menthol.
Q5: Does this compound exhibit any antioxidant properties?
A6: Yes, in vitro studies demonstrated that this compound exhibits antioxidant activity by scavenging hydroxyl radicals, reducing nitric oxide production, and preventing lipid peroxidation induced by 2,2’-azobis-2-methyl-propanimidamide dihydrochloride (AAPH) [].
Q6: Is this compound considered safe for consumption?
A9: While this compound is found in various plants used for culinary purposes, its safety profile requires further investigation. The European Food Safety Authority (EFSA) has raised concerns regarding its potential toxicity and has recommended a more refined exposure assessment [, ].
Q7: What are the potential toxicological concerns associated with this compound?
A10: Research indicates that the related compound, (+)-pulegone, a potent hepatotoxin, is extensively metabolized in rats, resulting in various metabolites, including (-)-menthofuran, piperitenone, and p-cresol []. The specific metabolic pathways and toxicity of this compound require further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



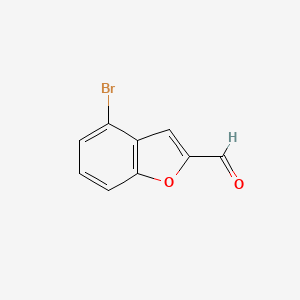
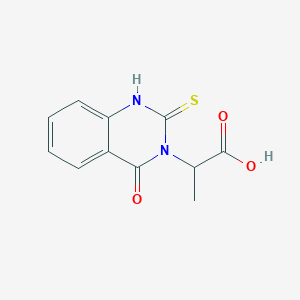
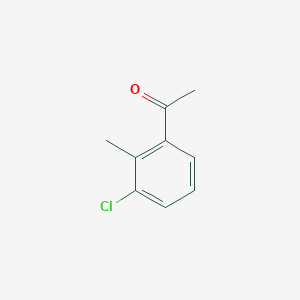


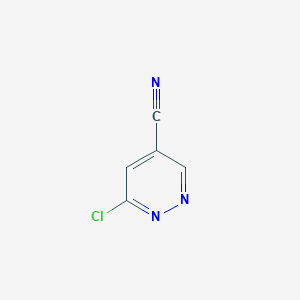
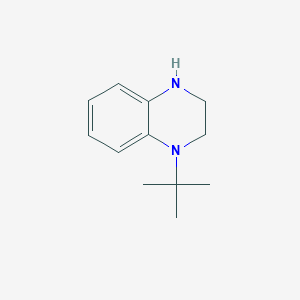
![2-[(3-Methylphenyl)methoxy]acetic acid](/img/structure/B3379931.png)
